2-Methoxy-2,6-dimethylheptane-3,5-dione
Description
2-Methoxy-2,6-dimethylheptane-3,5-dione is a diketone derivative characterized by a seven-carbon backbone with methoxy and methyl substituents at the 2- and 6-positions, respectively.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-methoxy-2,6-dimethylheptane-3,5-dione |
InChI |
InChI=1S/C10H18O3/c1-7(2)8(11)6-9(12)10(3,4)13-5/h7H,6H2,1-5H3 |
InChI Key |
PNEYEYGQPDMHFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)C(C)(C)OC |
Origin of Product |
United States |
Preparation Methods
Methoxylation of 2,6-Dimethylheptane-3,5-dione Derivatives
One of the key routes to prepare the methoxy derivative involves methoxylation of a suitable precursor such as 6-methyl-5-hepten-2-one or 2,6-dimethylheptane-3,5-dione derivatives. This is typically performed by:
- Methoxylation Reaction: Using methanol as both reagent and solvent, in the presence of a strong Brønsted acid catalyst such as sulfuric acid (H2SO4).
- Reaction Conditions: Temperature range of 30°C to 80°C, ambient pressure.
- Outcome: Formation of 6-methoxy-6-methylheptan-2-one intermediate which can be further processed.
This method is described in patent literature as a preferred synthetic step, allowing good yields and quality of the methoxylated intermediate.
Alkylation and Condensation Routes to Form the Diketone Backbone
The diketone backbone (heptane-3,5-dione) is commonly synthesized via condensation reactions involving:
- Starting Materials: 3-methyl-2-butanone and ethyl isobutyrate.
- Base Catalyst: Potassium tert-butoxide in N,N-dimethylformamide (DMF).
- Reaction Conditions: Heating at 50°C with stirring for approximately 11 hours.
- Yield: Approximately 77.3% based on 3-methyl-2-butanone.
This approach produces 2,6-dimethylheptane-3,5-dione, which can then be subjected to methoxylation to yield the final compound.
Detailed Reaction Scheme for Preparation
Research Data and Analysis
- Yield and Purity: The condensation step yields the diketone precursor in high yield (~77%) with chromatographic purity. Methoxylation steps yield the methoxy compound in moderate to good yields (>40%), depending on reaction optimization.
- Reaction Mechanism Insights: Methoxylation proceeds via protonation of the ketone, enabling nucleophilic attack by methanol. The acidic environment facilitates the substitution without radical intermediates, as radical mechanisms have been ruled out in related oxidative processes.
- Optimization: Reaction temperature and acid concentration are critical for maximizing yield and minimizing side reactions during methoxylation.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Base-catalyzed condensation | 3-methyl-2-butanone, ethyl isobutyrate | Potassium tert-butoxide, DMF | 50°C, 11 h | 77.3 | Produces diketone backbone |
| Acid-catalyzed methoxylation | 2,6-dimethylheptane-3,5-dione | Methanol, H2SO4 | 30-80°C, ambient pressure | >40 | Introduces methoxy group |
| Oxidative coupling (related) | Diketone + disulfides | K2S2O8, I2 | Mild oxidative conditions | 65-95 | Functionalization of diketone (not direct methoxy synthesis) |
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2,6-dimethylheptane-3,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methoxy-2,6-dimethylheptane-3,5-dione has several scientific research applications, including:
Chemistry: Used as a metal chelating agent in the preparation of metal diketonates for MOCVD.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in various industrial processes, particularly in the production of advanced materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-2,6-dimethylheptane-3,5-dione involves its ability to chelate metal ions. This chelation process allows it to form stable complexes with metals, which can be used in various applications, including catalysis and material synthesis. The molecular targets and pathways involved in its action are primarily related to its interaction with metal ions .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
Key Observations :
- The methoxy group in 2-methoxy-2,6-dimethylheptane-3,5-dione increases steric hindrance and electron density compared to non-oxygenated analogs like 2,6-dimethylheptane-3,5-dione. This may enhance stability in polar solvents or during nucleophilic reactions .
Reactivity Differences
- Thiolation Reactions : 2,6-Dimethylheptane-3,5-dione undergoes regioselective thiolation with diaryl disulfides under oxidative conditions to yield 4-(arylthio) derivatives (e.g., 2,6-dimethyl-4-(phenylthio)heptane-3,5-dione ) . The methoxy variant may exhibit altered regioselectivity due to electronic effects.
- Acid-Catalyzed Cyclization : Cyclic diketones like Meldrum’s acid derivatives (e.g., ) readily undergo ring-opening reactions, whereas linear heptane-diones are more stable under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
